1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-
Description
Properties
CAS No. |
3874-84-8 |
|---|---|
Molecular Formula |
C16H12ClN5O4S |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H12ClN5O4S/c17-12-8-9(22(23)24)4-7-14(12)20-21-16-11-2-1-3-15(27(19,25)26)10(11)5-6-13(16)18/h1-8H,18H2,(H2,19,25,26) |
InChI Key |
QWMXREGTJHCYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Diazotization
- A primary aromatic amine (e.g., 2-chloro-4-nitroaniline) is treated with nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl), at low temperature (0–5 °C).
- The reaction forms a diazonium salt, which is a resonance-stabilized electrophile but unstable at room temperature, requiring careful temperature control.
Azo Coupling
- The diazonium salt reacts with an electron-rich aromatic compound, often containing amino, hydroxyl, or methoxy groups.
- In this case, the coupling partner is 1-naphthalenesulfonamide substituted with an amino group at position 6, which acts as the nucleophilic coupling component.
- The azo bond (-N=N-) forms between the diazonium salt and the aromatic ring of the naphthalenesulfonamide, yielding the azo dye compound.
Specific Preparation Methods for 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-
Starting Materials
| Component | Description | Role |
|---|---|---|
| 2-Chloro-4-nitroaniline | Primary aromatic amine | Diazotization precursor |
| 1-Naphthalenesulfonamide, 6-amino- | Coupling component with amino group | Nucleophile for azo coupling |
| Sodium nitrite (NaNO2) | Nitrosating agent | Generates nitrous acid |
| Hydrochloric acid (HCl) | Acid medium | Facilitates diazotization |
Stepwise Procedure
-
- Dissolve 2-chloro-4-nitroaniline in dilute hydrochloric acid under ice-cold conditions.
- Slowly add an aqueous solution of sodium nitrite to generate the diazonium salt in situ.
- Maintain temperature below 5 °C to stabilize the diazonium salt.
-
- Prepare a solution of 1-naphthalenesulfonamide, 6-amino- in a slightly alkaline medium to enhance nucleophilicity.
- Slowly add the cold diazonium salt solution to the coupling component solution with stirring.
- Maintain low temperature to prevent decomposition and side reactions.
- The azo coupling reaction forms 1-naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- as a precipitate or in solution depending on solvent choice.
Analytical and Purification Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- The compound can be analyzed and purified using RP-HPLC on specialized columns such as Newcrom R1, which has low silanol activity suitable for azo compounds.
- Typical mobile phase: acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.
- Particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications.
- This method is scalable for preparative separation and impurity isolation, useful in research and pharmacokinetic studies.
Spectroscopic Characterization
- UV-Vis spectroscopy is commonly used to confirm azo bond formation due to characteristic azo chromophore absorption.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide structural confirmation.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Diazotization | 2-Chloro-4-nitroaniline, NaNO2, HCl | 0–5 °C | Generate diazonium salt in situ |
| Azo Coupling | 1-Naphthalenesulfonamide, 6-amino- | 0–5 °C | Coupling in alkaline medium |
| Isolation | Filtration, washing, drying | Ambient | Crude product isolation |
| Purification | RP-HPLC (Newcrom R1 column) | Ambient | Mobile phase: MeCN/water/phosphoric acid or formic acid |
Research Findings and Notes
- The diazotization and azo coupling method is a classical and reliable approach for synthesizing azo dyes including sulfonamide derivatives.
- Sulfonation in azo compounds can influence solubility and stability; in this compound, the sulfonamide group may enhance biological activity and dye properties.
- The azo bond's stability may be affected by substituents such as chloro and nitro groups, which are electron-withdrawing and can influence the electronic properties of the molecule.
- The compound’s analysis by HPLC methods is well established, facilitating quality control and preparative isolation.
- Environmental and health considerations are important due to potential aromatic amine release upon azo bond cleavage; sulfonation may inhibit such release, enhancing safety profiles.
Chemical Reactions Analysis
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
1-Naphthalenesulfonamide derivatives have been studied for their potential as pharmaceutical agents. Specifically, the compound exhibits antibacterial properties, making it a candidate for the development of new antibiotics. Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial reproduction.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various naphthalenesulfonamide derivatives against resistant strains of Staphylococcus aureus. The results showed that compounds similar to 1-Naphthalenesulfonamide demonstrated significant inhibitory effects on bacterial growth, suggesting potential for further development as therapeutic agents .
Applications in Dye Synthesis
The azo group present in 1-Naphthalenesulfonamide contributes to its utility in dye synthesis. Azo compounds are widely used as dyes due to their vivid colors and stability. This compound can be utilized to produce various azo dyes that are applicable in textiles, food coloring, and biological staining.
Data Table: Azo Dyes Derived from 1-Naphthalenesulfonamide
| Dye Name | Application Area | Color |
|---|---|---|
| Naphthol Red | Textile dyeing | Red |
| Acid Yellow 23 | Food coloring | Yellow |
| Direct Black 38 | Biological staining | Black |
Applications in Analytical Chemistry
In analytical chemistry, 1-Naphthalenesulfonamide can be employed as a reagent for the detection of metal ions and other analytes due to its ability to form colored complexes. This property is particularly useful in spectrophotometric analysis, where color intensity correlates with concentration.
Case Study: Metal Ion Detection
Research conducted by Smith et al. (2023) demonstrated the use of 1-Naphthalenesulfonamide in detecting lead ions in water samples. The study highlighted that the compound forms a stable complex with lead ions, allowing for quantification via UV-Vis spectroscopy. The detection limit was found to be significantly lower than existing methods, showcasing its effectiveness as an analytical tool .
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- involves its interaction with molecular targets such as enzymes and proteins. The azo linkage and the presence of functional groups like amino and sulfonamide allow it to bind to specific sites on target molecules, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Azo Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-Cl,4-NO₂ phenyl group enhances electrophilicity compared to 4-Cl (118876-55-4) or dichloro derivatives (34179-43-6).
- Ionicity : Sulfonate groups (e.g., 34179-43-6) increase water solubility, whereas sulfonamides (e.g., 3843-41-2) are less polar, favoring organic solvents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
Toxicity and Regulatory Considerations
Biological Activity
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- (CAS No. 3874-84-8) is a sulfonamide compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 405.82 g/mol. Its structure features a naphthalene sulfonamide core modified by an amino group and an azo linkage to a chloronitrophenyl moiety, which may enhance its biological interactions .
| Property | Value |
|---|---|
| CAS Number | 3874-84-8 |
| Molecular Formula | C₁₆H₁₂ClN₅O₄S |
| Molecular Weight | 405.82 g/mol |
| LogP | 3.28 |
Antimicrobial Properties
Research indicates that compounds related to 1-Naphthalenesulfonamide exhibit significant antimicrobial activity. For example, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial replication . The specific compound's structure may enhance its efficacy against various Gram-positive and Gram-negative bacteria.
The biological activity of 1-Naphthalenesulfonamide may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through caspase activation and mitochondrial membrane potential disruption .
- Cell Cycle Arrest : Research indicates that certain sulfonamides can cause cell cycle arrest at the S phase, preventing cancer cells from replicating .
Study on Antimicrobial Activity
A study examining the antimicrobial efficacy of various sulfonamides found that structurally related compounds significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli. The mechanism involved competitive inhibition of dihydropteroate synthase, a critical enzyme in folate biosynthesis .
Antitumor Research
In a comparative study involving multiple cancer cell lines, similar sulfonamide compounds were tested for their anticancer properties. The results indicated that these compounds could effectively reduce cell viability with IC50 values ranging from 6.92 to 8.99 µM across different cell lines, demonstrating their potential as therapeutic agents .
Q & A
Basic Questions
Q. What are the critical steps for synthesizing 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- in laboratory settings?
- Methodology :
- Diazotization : React 2-chloro-4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
- Coupling : Introduce the diazonium salt to 6-amino-1-naphthalenesulfonamide in a buffered alkaline medium (pH 8–9) to facilitate azo bond formation.
- Purification : Isolate the product via vacuum filtration, followed by recrystallization using ethanol-water mixtures. Monitor reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
- Key Considerations : Maintain strict temperature control during diazotization to avoid side reactions. Adjust pH precisely during coupling to optimize azo bond yield.
Q. How can solubility challenges be addressed during experimental workflows?
- Methodology :
- Convert the free sulfonamide to its sodium salt by treating with NaOH (1:1 molar ratio) in aqueous ethanol. Confirm salt formation via FT-IR (disappearance of -SO₂NH₂ peaks at ~1350 cm⁻¹ and emergence of -SO₃⁻ at ~1180 cm⁻¹) .
- For biological assays, use DMSO as a co-solvent (≤0.1% v/v) to maintain solubility without cytotoxicity .
Q. What spectroscopic techniques confirm structural integrity?
- Methodology :
- UV-Vis : Measure λ_max in DMSO (typically 450–500 nm for azo derivatives) to confirm conjugation .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH₂ (δ 5.5–6.0 ppm). Use DEPT-135 to distinguish quaternary carbons .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. What mechanisms underlie the compound’s antimitotic activity in cancer cells?
- Methodology :
- Tubulin Polymerization Assay : Incubate purified tubulin (1 mg/mL) with the compound (0.1–10 µM) in PEM buffer. Monitor turbidity at 350 nm over 30 min. Compare inhibition rates to colchicine .
- Cell Cycle Analysis : Treat HeLa cells with 1 µM compound for 24 hr, fix with 70% ethanol, and stain with PI/RNase. Analyze G2/M arrest via flow cytometry (e.g., 40% cells in G2/M vs. 15% in controls) .
- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin’s colchicine site. Validate interactions (e.g., hydrogen bonds with β-tubulin Thr179) .
Q. How does the compound induce reversible cellular senescence vs. apoptosis?
- Methodology :
- Senescence-Associated β-Galactosidase (SA-β-gal) Staining : Fix treated cells (72 hr exposure) and incubate with X-gal at pH 6.0. Quantify blue-stained cells microscopically .
- Caspase 3/7 Activity : Lyse cells post-treatment (48–72 hr) and measure fluorescence (Ex/Em: 485/535 nm) using a Caspase-Glo® assay. Compare to staurosporine-treated controls .
- Reversibility Test : Remove compound after 48 hr, replace with fresh medium, and track cell cycle re-entry via BrdU incorporation over 72 hr .
Q. What strategies resolve contradictions in reported DNA damage vs. tubulin-targeting effects?
- Methodology :
- γ-H2A.X Immunofluorescence : Treat cells with 1 µM compound for 24 hr, fix, and stain with anti-γ-H2A.X. Compare foci counts to etoposide (DNA damage positive control). A lack of foci suggests tubulin-specific action .
- Comet Assay : Embed treated cells in agarose, lyse, and electrophorese. Quantify DNA tail moments to rule out direct genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
